molecular formula C11H16N2O4 B7966919 Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B7966919
M. Wt: 240.26 g/mol
InChI Key: VFZSITZUGSWZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl group followed by esterification. One common method involves the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected amino acid. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions in synthetic applications. Its structure allows for selective modifications, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZSITZUGSWZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.